molecular formula C17H21N3O4 B5548484 5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

Cat. No. B5548484
M. Wt: 331.4 g/mol
InChI Key: YZUJODGQJFYAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolidinones represent a novel class of synthetic antibacterial agents characterized by a distinctive mechanism of action against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). The compound shares this class's core structural features, which contribute to its biological activity.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves multi-step chemical reactions, starting from β-(alkylamino)alcohols, (alkylamino)acetonitriles, (alkylamino)esters, or (alkylamino)methyl phosphonates. A notable synthetic approach for similar compounds involves Dieckmann cyclization to form piperazine-2,5-diones, highlighting the versatility and complexity of synthesizing these molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Oxazolidinone compounds' molecular structure is critical to their mechanism of action. The core oxazolidinone ring contributes to the molecule's binding affinity to bacterial ribosomes, inhibiting protein synthesis. Structural modifications, such as substituting the piperazinyl ring with heteroaromatic rings like pyridine or diazene, have been explored to enhance antibacterial properties (Tucker et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of oxazolidinone derivatives involves interactions at the oxazolidinone ring and the piperazine moiety. Reactions such as acetylation and the introduction of thiocarbamyl groups have been studied to modify the compound's pharmacological profile and improve its therapeutic potential (Forfar et al., 1997; Tung, 1957).

Scientific Research Applications

Antimicrobial Activities

  • Oxazolidinone Derivatives : These compounds, including analogs such as U-100592 and U-100766, show significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).
  • Benzofuran Derivatives : These novel compounds demonstrate strong in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria (Mekky & Sanad, 2020).

Antitumor and Antiviral Properties

  • Oxazolidines and Oxazolidinones Derivatives : Some of these compounds show moderate antitumor activity, particularly those with 5-(1-phenyl-4-piperazinyl)methyl substitution (Chaimbault et al., 1999).

Synthesis and Characterization

  • Novel Syntheses : Innovative methods for synthesizing derivatives of this compound, including piperazine/morpholine moieties, have been developed (Bhat et al., 2018).
  • Characterization of Impurities : Liquid chromatography-mass spectrometry has been used to determine the impurity profile of related oxazolidinone derivatives, crucial for drug development (Thomasberger et al., 1999).

Applications in Cancer Research

  • Anti-Cancer Properties : Piperazine scaffolds and related derivatives have shown potential in suppressing proliferation and inducing apoptosis in cancer cells, such as human cervical cancer HeLa cells (Khanam et al., 2018).

properties

IUPAC Name

3-[2-[2-methyl-4-(4-methylphenyl)-5-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12-3-5-14(6-4-12)20-9-13(2)19(11-16(20)22)15(21)10-18-7-8-24-17(18)23/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJODGQJFYAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CN2CCOC2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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